N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide
Description
"N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide" is a quinoline-4-carboxamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine moiety attached to a branched propyl chain. The triazolo-pyridine substituent introduces a heterocyclic system that may enhance binding affinity to biological targets, such as bacterial enzymes or DNA gyrase.
Properties
Molecular Formula |
C26H23N5O |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N5O/c1-17(2)24(25-30-29-23-14-8-9-15-31(23)25)28-26(32)20-16-22(18-10-4-3-5-11-18)27-21-13-7-6-12-19(20)21/h3-17,24H,1-2H3,(H,28,32) |
InChI Key |
PMVKGAUUCNPBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps. One common approach is the condensation of a quinoline derivative with a triazole ring, followed by selective functionalization. The exact synthetic route may vary, but here’s a general outline:
-
Quinoline Synthesis: : Start with a quinoline precursor (e.g., 2-phenylquinoline) and react it with an appropriate amine (e.g., 2-methylpropylamine) to form the core structure.
-
Triazole Formation: : Introduce the triazole moiety by cyclization of an appropriate precursor (e.g., 1,2,4-triazole-3-carboxylic acid).
-
Carboxamide Formation: : Finally, attach the carboxamide group to the triazole ring.
Cyclization: Cyclization reactions typically occur under reflux conditions using suitable solvents (e.g., DMF, DMSO).
Functionalization: Various reagents (e.g., acyl chlorides, acid anhydrides) can be employed to introduce the carboxamide group.
Industrial Production:: While industrial-scale production methods are proprietary, the synthesis of Compound X likely involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole-Pyridine Framework
The triazolo[4,3-a]pyridine moiety undergoes regioselective nucleophilic substitution under mild conditions. Key reactions include:
These reactions enable functionalization of the triazole-pyridine core, critical for optimizing binding affinity in medicinal applications .
Cyclization and Heterocycle Formation
The triazole ring participates in cycloaddition and ring-expansion reactions:
-
Oxidative cyclization : Using POCl₃ or PCl₅ in refluxing toluene yields fused tetracyclic derivatives via intramolecular C–N bond formation .
-
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole’s 3-position with alkynes, enhancing solubility .
Example :
This method is pivotal for generating analogs with improved pharmacokinetic profiles .
Quinoline Core Functionalization
The quinoline moiety undergoes electrophilic substitution and oxidation:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Friedel-Crafts acylation | AlCl₃, acetyl chloride, 0°C → RT | Acetyl group introduced at C-6 of quinoline |
| Oxidation | KMnO₄, H₂SO₄, 70°C | Quinoline oxidized to quinoline-4-carboxylic acid derivatives |
The 4-carboxamide group also participates in hydrolysis under acidic conditions (HCl, H₂O/EtOH, reflux), yielding free carboxylic acids for further derivatization .
Amide Bond Reactivity
The central amide linkage is susceptible to:
-
Hydrolysis : 6M HCl at 100°C cleaves the amide bond, releasing 2-phenylquinoline-4-carboxylic acid and the triazolopyridine-alkylamine fragment .
-
Condensation : Reaction with CDI (1,1'-carbonyldiimidazole) forms imidazolide intermediates for peptide coupling .
Metal Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Coordination Site | Application |
|---|---|---|
| Cu(II) | N2 of triazole | Catalyzes aerobic oxidations |
| Pd(II) | Pyridine N | Facilitates cross-coupling reactions |
Stoichiometric studies confirm a 1:1 metal-ligand ratio, with stability constants (log β) ranging from 8.2 (Cu) to 10.5 (Pd) .
Biological Activity-Driven Modifications
To enhance IDO1 inhibition (IC₅₀ = 0.42 μM) :
-
Electron-withdrawing groups (e.g., -CF₃) at the triazole’s 6-position improve binding to the heme cofactor.
-
Methyl substitution on the propyl chain boosts metabolic stability (t₁/₂ = 4.7h in human microsomes) .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of similar compounds derived from quinoline and triazole structures:
- Mechanism of Action : Compounds containing quinoline derivatives have shown inhibitory activity against key signaling pathways involved in cancer cell proliferation. For instance, studies indicate that certain quinolone derivatives can inhibit the activity of phosphoinositide 3-kinase (PI3K), which is crucial for cancer cell survival and growth .
- In Vitro Studies : In vitro evaluations have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives were tested against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines, showing significant inhibitory activity with IC50 values ranging from 13 µM to 337 µM .
Protein Kinase Inhibition
The role of N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide as a protein kinase inhibitor is particularly noteworthy:
- Targeting Kinases : The compound has been evaluated for its ability to inhibit various protein kinases, including Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). These kinases are implicated in several cellular processes, including cell cycle regulation and apoptosis .
- Structure Activity Relationship : Research into the structure-activity relationship (SAR) of similar compounds has indicated that modifications to the quinoline and triazole components can enhance inhibitory potency against these kinases. For example, planar configurations within the heterocyclic systems have been linked to increased efficacy in inhibiting kinase activity .
Antimicrobial Properties
In addition to anticancer applications, derivatives of this compound have shown promise as antimicrobial agents:
- Antibacterial Activity : Studies have reported significant antibacterial effects against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from similar scaffolds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against these bacteria .
Data Table: Summary of Biological Activities
Mechanism of Action
The precise mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, modulating pathways relevant to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence details several structurally related quinoline-4-carboxamide derivatives, differing primarily in their substituents. Below is a comparative analysis based on synthesis, purity, and structural features:
Key Observations
Structural Impact on Melting Points: The triazolo-pyridine group in the target compound is distinct from the cyclic amines (e.g., piperazine, morpholine) in analogs. Cyclic amines like morpholine (5a5) and 4-methylpiperazine (5a1, 5b1) correlate with higher melting points (182–189°C), likely due to increased molecular symmetry and intermolecular interactions. In contrast, less rigid substituents (e.g., diethylamino in 5a3) result in lower melting points (~177°C) . The target compound’s triazolo-pyridine moiety, a fused heterocycle, may further elevate melting points compared to non-fused analogs, though direct data are unavailable.
Synthetic Efficiency: Yields for the analogs range from 54% to 67%, with 5b1 achieving the highest yield (67%) due to its shorter acetamido linker .
Purity and Stability :
- HPLC purity exceeds 97% for most analogs, with 5a3 reaching 99.7% . The triazolo-pyridine group’s electron-deficient nature may enhance stability under chromatographic conditions, though this remains speculative without empirical data.
Biological Implications: While biological data for the target compound are absent, analogs with 4-methylpiperazine (5a1, 5b1) and morpholine (5a5) substituents show promising antibacterial activity, attributed to their ability to disrupt bacterial membrane integrity or enzyme function .
Biological Activity
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide is a compound that belongs to the class of triazolopyridine derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₄O
- Molecular Weight : 318.38 g/mol
- CAS Number : 1040711-30-5
The unique combination of the triazolo and quinoline moieties contributes to its biological properties.
Inhibition of Kinases
This compound has been shown to inhibit key kinases involved in cancer progression:
- c-Met : This receptor tyrosine kinase is implicated in tumor growth and metastasis.
- VEGFR-2 : Inhibition of this vascular endothelial growth factor receptor can reduce angiogenesis in tumors.
The mechanism involves binding to the active sites of these kinases, thereby inhibiting their activity and disrupting signaling pathways essential for cancer cell survival and proliferation .
Cytotoxicity Studies
Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HepG2 (liver cancer) | 6.29 |
| HCT116 (colon cancer) | 2.44 |
These findings indicate that the compound exhibits a strong inhibitory effect on cell viability, particularly in HCT116 cells .
Topoisomerase II Inhibition
The compound also acts as an inhibitor of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. The IC₅₀ values for Topo II inhibition are summarized below:
| Compound | IC₅₀ (μM) |
|---|---|
| This compound | 15.16 |
| Doxorubicin (reference) | 8.23 |
This suggests that while the compound is less potent than doxorubicin as a Topo II inhibitor, it still demonstrates significant activity .
Case Studies and Research Findings
Numerous studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives with similar structures showed promising results against various cancer cell lines, suggesting that modifications to the triazolo and quinoline moieties can enhance efficacy .
- Antiviral Properties : Some derivatives have also been evaluated for their antiviral activities, indicating a broader spectrum of biological activity beyond anticancer effects .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other triazolopyridine derivatives:
| Compound Type | Biological Activity |
|---|---|
| [1,2,4]triazolo[4,3-a]pyrazine derivatives | Anticancer and antibacterial |
| [1,2,4]triazolo[4,3-a]pyridin derivatives | Antiviral and anti-infective |
These comparisons highlight the unique biological profiles associated with different structural modifications within the triazolopyridine class .
Q & A
Q. What are the recommended synthetic routes for N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols, including coupling reactions between triazolo-pyridine and quinoline-carboxamide precursors. Key steps may include:
- Amide bond formation : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the quinoline-4-carboxamide moiety to the triazolo-pyridine intermediate.
- Heterocyclic ring construction : Cyclization reactions under acidic or basic conditions, as demonstrated in similar triazolo-pyridine syntheses .
- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reactants. For example, highlights the use of catalytic Pd-mediated cross-coupling to improve efficiency in analogous triazolo-pyridine systems.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions, particularly the methyl group at position 2 and the triazolo-pyridine linkage. Compare spectral data with structurally related compounds (e.g., triazolo-pyridines in and quinoline derivatives in ).
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns.
- HPLC purity analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity, as per pharmaceutical standards (e.g., ).
Q. What analytical methods are critical for assessing purity and stability under storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity.
- X-ray crystallography : Resolve crystal structures to identify polymorphic forms, as shown in for related triazolo-pyridines.
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., inconsistent IC50 values across assays)?
- Methodological Answer :
- Assay validation : Replicate experiments using standardized protocols (e.g., ATP-binding assays for kinase inhibition) and control compounds.
- Cellular context analysis : Account for cell line-specific factors (e.g., membrane permeability in ’s quinazoline derivatives).
- Molecular docking : Compare binding poses in silico using crystallographic data (e.g., ’s resolved structures) to identify steric/electronic mismatches.
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target deconvolution : Employ chemoproteomics (e.g., affinity chromatography with immobilized compound) or CRISPR-Cas9 screening.
- Metabolomic profiling : Track downstream metabolic changes using LC-MS, as applied to similar triazolo-pyridine derivatives in .
- In vivo pharmacokinetics : Conduct rodent studies to measure bioavailability and tissue distribution, referencing ’s protocols for triazolo-pyrazine analogs.
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Scaffold modification : Synthesize derivatives with variations in the quinoline phenyl group or triazolo-pyridine methyl substituent.
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models.
- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) with activity data from ’s imidazo-pyridine analogs.
Data Interpretation & Optimization
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients.
- Error analysis : Use bootstrapping to estimate confidence intervals for potency values.
- Cross-validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
Q. How can researchers optimize solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the carboxamide moiety.
- Co-solvent systems : Test solubility in PEG-400/water mixtures, as validated in for chlorophenyl-oxazolo-pyridines.
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity, referencing ’s impurity profiling guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
